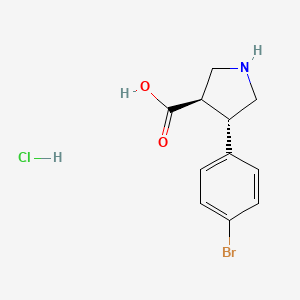

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and pyrrolidine.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and pyrrolidine.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

Resolution of Enantiomers: The racemic mixture is resolved to obtain the desired (3R,4S) enantiomer.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Automated Synthesis: Automated systems are used to control reaction parameters precisely, ensuring consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Substitution of the bromine atom can result in various substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

This compound is crucial in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific biological pathways, making it a valuable intermediate in drug formulation.

Case Studies

- Neurological Disorders : Research has shown that derivatives of this compound can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like depression and anxiety disorders.

- Synthesis of Analgesics : The compound has been utilized in the synthesis of analgesics, demonstrating efficacy in pain management studies.

Biochemical Research

Overview

The compound is employed in receptor interaction studies, helping researchers understand how certain compounds influence biological pathways.

Applications

- Receptor Binding Studies : It serves as a tool for studying G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

- Signal Transduction Pathways : Investigations into how this compound affects signal transduction pathways have provided insights into cellular responses to external stimuli.

Analytical Chemistry

Overview

In analytical chemistry, (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a standard in chromatographic techniques.

Applications

- Chromatography Standards : It aids in ensuring accurate measurements in complex mixtures, which is essential for quality control in pharmaceutical manufacturing.

- Mass Spectrometry Calibration : The compound's known properties make it suitable for calibrating mass spectrometry equipment, enhancing the reliability of analytical results.

Material Science

Overview

The unique properties of this compound make it suitable for developing new materials, particularly in organic electronics and sensors.

Applications

- Organic Electronics : Research indicates its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

- Sensor Development : The compound has been explored for use in chemical sensors that detect specific biomolecules, contributing to advancements in biosensing technologies.

Drug Formulation

Overview

This chemical plays a role in formulating drug delivery systems, enhancing the bioavailability of therapeutic agents.

Applications

- Nanoparticle Formulations : Studies have demonstrated that incorporating this compound into nanoparticle systems can improve drug solubility and stability.

- Controlled Release Systems : Research indicates its effectiveness in controlled release formulations, allowing for sustained therapeutic effects over time.

Data Table Summary

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Modulates neurotransmitter systems |

| Biochemical Research | Receptor interaction studies | Influences GPCR signaling |

| Analytical Chemistry | Standards for chromatography | Ensures accuracy in pharmaceutical analysis |

| Material Science | Organic electronics and sensors | Potential use in OLEDs and biosensors |

| Drug Formulation | Enhancing bioavailability | Improves solubility and controlled release |

Mécanisme D'action

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Pathways: The compound can interfere with or enhance specific signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- (3R,4S)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the specific stereochemistry of the (3R,4S) enantiomer can result in distinct interactions with biological targets, potentially leading to unique therapeutic effects.

Activité Biologique

(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical and neuroscience research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHBrClNO

- Molecular Weight : 283.58 g/mol

- CAS Number : 1423037-43-7

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and its potential therapeutic applications in treating neurological disorders.

Pharmacological Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following key points summarize findings from various studies:

- Bromophenyl Substitution : The presence of the bromophenyl group significantly influences the compound's interaction with biological targets, enhancing its ability to penetrate biological membranes and interact with receptors .

- Pyrrolidine Ring Configuration : The specific stereochemistry (3R, 4S) of the pyrrolidine ring is critical for maintaining the desired biological activity. Alterations to this configuration can lead to a loss of efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neuroscience Research : In a study focused on drug candidates for neurological disorders, this compound was evaluated for its effects on neurotransmitter release in neuronal cell cultures. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects .

- Antioxidant Studies : A comparative study assessed various pyrrolidine derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results showed that this compound exhibited moderate antioxidant activity, supporting its potential use in neuroprotective strategies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONOJNNUHUBSJT-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855759 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-47-7 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.